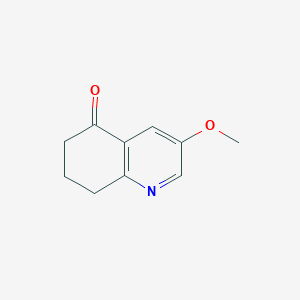
3-methoxy-7,8-dihydroquinolin-5(6H)-one
Overview
Description
3-methoxy-7,8-dihydroquinolin-5(6H)-one, also known as 3-methoxy-7,8-dihydroquinolin-5-ol or MDQ, is a heterocyclic compound that has been the subject of scientific research for many years. MDQ is a simple aromatic compound derived from quinoline and has been found to have a range of medicinal and industrial applications.
Scientific Research Applications
Antioxidant Applications
Research has shown that analogues of ethoxyquin, such as "3-methoxy-7,8-dihydroquinolin-5(6H)-one," have been investigated for their antioxidant efficacy. One study highlighted the importance of these compounds in protecting valuable polyunsaturated fatty acids in fish meal from oxidation, suggesting their utility in preventing spontaneous combustion of fish meal. This research demonstrated that only specific analogues could compete with ethoxyquin in efficacy and price, emphasizing the need for precise determination of antioxidant efficacy in real-world applications like fish meal preservation (A. J. de Koning, 2002).
Metabolic Studies
Metabolic studies of related compounds, particularly 8-aminoquinoline antimalarial agents, have provided insights into the mechanisms of action and potential toxicities of these molecules. Such research is crucial for understanding how these compounds are processed in the body and their implications for treating diseases like malaria. Although not directly mentioning "3-methoxy-7,8-dihydroquinolin-5(6H)-one," these studies indicate the broader interest in and relevance of quinoline derivatives in medical research (A. Strother et al., 1981).
Neuroprotective and Biological Activities
Research on compounds structurally related to "3-methoxy-7,8-dihydroquinolin-5(6H)-one" has also explored their potential neuroprotective and various biological activities. For instance, insights into 8-hydroxyquinolines have highlighted their significance in medicinal chemistry due to their metal chelation properties and significant biological activities, offering potential treatments for diseases such as cancer, HIV, and neurodegenerative disorders (Rohini Gupta, Vijay Luxami, Kamaldeep Paul, 2021).
properties
IUPAC Name |
3-methoxy-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-7-5-8-9(11-6-7)3-2-4-10(8)12/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDAUCPMQZKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678615 | |
| Record name | 3-Methoxy-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73387-83-4 | |
| Record name | 3-Methoxy-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-7,8-dihydroquinolin-5(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1532278.png)



![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)





![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)